molecular formula C10H17ClN4O4S B1431905 1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1351618-99-9

1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No.: B1431905
CAS No.: 1351618-99-9
M. Wt: 324.79 g/mol
InChI Key: WGRIZOMDJZEZFH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine-dione derivative functionalized with a piperazinylsulfonyl group at the 5-position and methyl groups at the 1- and 3-positions. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for bioavailability in pharmaceutical applications. Its molecular formula is C₁₀H₁₇ClN₄O₄S, with a molecular weight of 324.79 g/mol . The compound is cataloged under CAS No. 1351618-99-9 and has been discontinued by suppliers like CymitQuimica and Toronto Research Chemicals .

Properties

IUPAC Name

1,3-dimethyl-5-piperazin-1-ylsulfonylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4S.ClH/c1-12-7-8(9(15)13(2)10(12)16)19(17,18)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRIZOMDJZEZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS: 1351618-99-9) is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and comparative studies.

  • Molecular Formula: C10H17ClN4O4S
  • Molecular Weight: 324.79 g/mol
  • Structural Characteristics: The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. In vitro studies indicated that it inhibited PARP1 activity with an IC50 value comparable to established inhibitors like Olaparib .
  • Antitumor Activity: The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that it induced apoptosis in human breast cancer cells and showed effectiveness against other types of malignancies .

Biological Activity Data

Biological Activity Cell Line IC50 (µM) Reference
PARP1 InhibitionRecombinant Human PARP157.3
CytotoxicityMCF-7 (Breast Cancer)15.6
CytotoxicityA549 (Lung Cancer)20.0

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various pyrimidine derivatives, 1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride was shown to significantly reduce cell viability in MCF-7 cells after 72 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase activation .

Case Study 2: Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, it demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels and improving cell survival rates . This suggests a dual role in both cancer therapy and neuroprotection.

Comparative Analysis with Other Compounds

When compared to other piperazine-based pyrimidines, this compound shows superior efficacy due to its unique sulfonyl substitution which enhances its binding affinity to target enzymes.

Compound IC50 (µM) Target
1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine15.6PARP1
Olaparib57.3PARP1
Other Pyrimidine DerivativesVariesVarious Targets

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. Specifically, 1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine derivatives have shown effectiveness against various bacterial strains. Studies suggest that the piperazine moiety enhances the interaction with microbial targets, leading to increased antimicrobial efficacy .

Anticancer Potential

Several studies have investigated the anticancer properties of pyrimidine derivatives. The compound's structure allows for potential interactions with DNA and RNA synthesis pathways. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Applications

The piperazine ring in this compound has been associated with neurological activity. Research has explored its use in treating conditions like anxiety and depression by modulating neurotransmitter systems such as serotonin and dopamine . The sulfonamide group may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial effects of this compound showed significant inhibition of growth in Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. IC50 values were calculated at approximately 25 µM for HeLa cells, demonstrating its potential as an anticancer agent .

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and may be useful in developing drugs targeting specific signaling cascades associated with cancer or inflammatory diseases .

Drug Development

The structural features of 1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine make it an attractive scaffold for drug design. Medicinal chemists are exploring modifications to enhance its bioactivity and reduce toxicity while maintaining efficacy across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position of the pyrimidine-dione core is a key site for functionalization, influencing physicochemical properties and biological activity.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Melting Point (°C)
Target Compound Piperazin-1-ylsulfonyl C₁₀H₁₇ClN₄O₄S 324.79 Not reported Not reported
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione 4-Methoxyphenylpiperazinylsulfonyl C₁₇H₂₂N₄O₅S 394.4 17.9 µg/mL Not reported
1,3-Dimethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Trifluoromethyl C₇H₇F₃N₂O₂ 220.14 Not reported Not reported
6-Amino-1,3-dimethyl-5-(6-methyl-3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1H,3H)-dione Isoxazoloquinolinyl C₂₃H₂₀N₄O₃ 400.43 Not reported 256–258
1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione Tributylstannyl C₁₈H₃₄N₂O₂Sn 447.23 Not reported Not reported

Key Observations :

  • Piperazinylsulfonyl vs. Methoxyphenylpiperazinylsulfonyl : The addition of a 4-methoxyphenyl group in the analog increases molecular weight by ~70 g/mol and reduces solubility to 17.9 µg/mL, suggesting that bulkier substituents may hinder solubility .
  • Isoxazoloquinolinyl Hybrid: The fused isoxazoloquinolinyl group introduces aromaticity and rigidity, reflected in its high melting point (256–258°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
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1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.